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Compound of Interest

Compound Name: 2,4-Dimethylbenzaldehyde

Cat. No.: B100707 Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for 2,4-
Dimethylbenzaldehyde, a key intermediate in various chemical syntheses. The data

presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), are essential for the structural elucidation and quality control of this

compound. This document is intended for researchers, scientists, and professionals in drug

development and related fields.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 2,4-
Dimethylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 2,4-Dimethylbenzaldehyde
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Chemical Shift (δ) ppm Multiplicity Assignment

10.166 s Aldehyde proton (-CHO)

7.655 d Aromatic proton (H-6)

7.127 d Aromatic proton (H-5)

7.030 s Aromatic proton (H-3)

2.600 s Methyl protons (-CH₃ at C-2)

2.350 s Methyl protons (-CH₃ at C-4)

Solvent: CDCl₃, Frequency: 399.65 MHz.[1]

Table 2: ¹³C NMR Spectroscopic Data for 2,4-Dimethylbenzaldehyde

Chemical Shift (δ) ppm Assignment

192.5 Carbonyl carbon (C=O)

145.0 Aromatic carbon (C-4)

140.2 Aromatic carbon (C-2)

134.5 Aromatic carbon (C-1)

133.0 Aromatic carbon (C-6)

129.8 Aromatic carbon (C-5)

122.0 Aromatic carbon (C-3)

21.8 Methyl carbon (-CH₃ at C-4)

19.5 Methyl carbon (-CH₃ at C-2)

Solvent: CDCl₃.[2][3]

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 2,4-Dimethylbenzaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

2920 Medium
C-H stretch (aromatic and

methyl)

2860, 2730 Weak C-H stretch (aldehyde)

1695 Strong
C=O stretch (conjugated

aldehyde)

1610, 1575 Medium C=C stretch (aromatic ring)

1210 Medium C-H in-plane bend

820 Strong
C-H out-of-plane bend (1,2,4-

trisubstituted)

Sample Phase: Liquid film/Neat.[4][5]

Mass Spectrometry (MS)
Table 4: Major Mass Spectral Peaks for 2,4-Dimethylbenzaldehyde

m/z Relative Intensity (%) Assignment

134 100 [M]⁺ (Molecular ion)

133 95 [M-H]⁺

105 50 [M-CHO]⁺

91 30 [C₇H₇]⁺ (Tropylium ion)

77 25 [C₆H₅]⁺ (Phenyl ion)

Ionization Method: Electron Ionization (EI).[6][7]

Experimental Protocols
The following sections detail the methodologies for acquiring the spectroscopic data presented

above.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 2,4-Dimethylbenzaldehyde was dissolved in

0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as

an internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a Bruker

Avance spectrometer operating at a proton frequency of 400 MHz. For ¹H NMR, 16 scans were

accumulated with a relaxation delay of 1 second. For ¹³C NMR, a proton-decoupled spectrum

was acquired with 1024 scans and a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A single drop of neat 2,4-
Dimethylbenzaldehyde was placed directly onto the diamond crystal of an ATR accessory.

Instrumentation and Data Acquisition: The IR spectrum was recorded using a Bruker Tensor 27

FT-IR spectrometer. The spectrum was obtained by averaging 32 scans over the range of

4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR

crystal was recorded prior to the sample measurement.[5]

Mass Spectrometry (MS)
Sample Introduction and Ionization: The sample was introduced via a gas chromatograph (GC)

coupled to a mass spectrometer. Electron Ionization (EI) was performed at 70 eV.

Instrumentation and Data Acquisition: Mass spectra were obtained using a NIST Mass

Spectrometry Data Center instrument. The mass analyzer was scanned over a range of m/z

40-400.[5][7]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of 2,4-
Dimethylbenzaldehyde, from sample preparation to structural elucidation.
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Caption: Workflow for Spectroscopic Analysis of 2,4-Dimethylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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